methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a rhodanine-derived thiazolidinone compound characterized by:
- Core structure: A thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a conjugated exocyclic double bond (5E configuration).
- Substituents:
- A 2-fluorobenzylidene group at position 5, introducing aromaticity and electronic effects via fluorine.
- A methyl ester moiety (acetate) at position 3, enhancing lipophilicity and stability.
This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the fluorine atom at the ortho position of the benzylidene ring, which influences electronic distribution and steric interactions compared to other halogenated analogs .
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWXKHDBKHMNU-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone derivative. The final step involves esterification with methanol to produce the desired compound .
Industrial production methods for thiazolidine derivatives often employ multicomponent reactions, click chemistry, and green chemistry approaches to enhance selectivity, purity, and yield. These methods also focus on improving the pharmacokinetic properties of the compounds .
Chemical Reactions Analysis
Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its antimicrobial and anticancer properties, making it a valuable candidate for drug development.
Medicine: The compound’s anti-inflammatory and antioxidant activities are explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolidinone derivatives share a common core but differ in substituents, leading to variations in physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Solubility : Ethoxy and hydroxy groups (e.g., in [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-...]acetic acid) improve aqueous solubility compared to halogenated analogs .
- Metabolic Stability : Methyl/ethyl esters (e.g., methyl acetate in the target compound) resist hydrolysis better than free carboxylic acids, prolonging half-life .
Research Findings and Key Insights
Unique Advantages of the Target Compound
- The 2-fluorobenzylidene group provides a balance of electronic effects (σ-hole interactions) and moderate steric bulk, optimizing receptor binding in enzyme inhibition assays .
- Methyl ester functionality enhances bioavailability, as seen in comparative pharmacokinetic studies with carboxylic acid analogs .
Limitations and Challenges
- Synthetic Complexity : Introducing fluorine requires careful control of reaction conditions (e.g., use of Selectfluor® reagents), increasing production costs .
- Toxicity Concerns: Brominated analogs, while potent, show higher cytotoxicity in normal cell lines, limiting therapeutic indices .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with the formation of the thiazolidinone core via condensation of rhodanine derivatives with aldehydes under basic conditions (e.g., K₂CO₃ in aqueous media). Subsequent functionalization with 2-fluorobenzaldehyde requires precise control of temperature (60–80°C) and solvent choice (e.g., methanol or DMF) to stabilize the E-configuration of the benzylidene moiety. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . Yield optimization often involves iterative adjustments to molar ratios, catalyst loading (e.g., acetic acid as a proton donor), and post-synthesis purification via recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is essential for verifying the E-configuration of the benzylidene group and ester functionality. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves spatial arrangements, particularly π-π interactions between the thiazolidinone core and fluorophenyl group . Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis validates purity .
Q. How does the fluorobenzylidene substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 2-fluorobenzylidene group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, as confirmed by partition coefficient studies. The fluorine atom’s electron-withdrawing effect stabilizes the conjugated system, red-shifting UV-Vis absorption maxima (λmax ~350–370 nm), which is critical for photophysical studies . Computational modeling (DFT) can further predict electronic effects on reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazolidinone derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., Z vs. E isomers) or assay conditions. To address this:
- Conduct comparative docking studies to evaluate binding affinities against targets like protein kinases or COX-2 .
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of target interactions.
- Validate findings across multiple cell lines (e.g., HeLa, MCF-7) under standardized protocols .
Q. What strategies improve the compound’s solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Replace the methyl ester with a PEGylated ester to enhance aqueous solubility while maintaining intracellular hydrolysis to the active carboxylic acid form .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) or ionic liquids to stabilize the compound in polar media .
- Structural Analog Screening : Test derivatives with hydrophilic substituents (e.g., hydroxyl or morpholino groups) at non-critical positions .
Q. How can regioselectivity challenges during functionalization of the thiazolidinone core be addressed?
- Methodological Answer :
- Employ directing groups (e.g., acetylated amines) to control electrophilic substitution sites.
- Use transition metal catalysts (e.g., Pd/Cu) for selective C–H activation at the 5-position of the thiazolidinone ring .
- Monitor reaction progress in real-time using in-situ IR spectroscopy to detect intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
